![molecular formula C8H8BrFO2 B6358765 5-Bromo-1-fluoro-2,3-dimethoxybenzene CAS No. 1781895-46-2](/img/structure/B6358765.png)
5-Bromo-1-fluoro-2,3-dimethoxybenzene
Overview
Description
“5-Bromo-1-fluoro-2,3-dimethoxybenzene” is a chemical compound with the molecular formula CHBrF . It has an average mass of 203.051 Da and a monoisotopic mass of 201.979340 Da . It is of interest to the scientific community due to its various properties and potential applications in different fields.
Scientific Research Applications
Fluorinated Building Blocks
“5-Bromo-1-fluoro-2,3-dimethoxybenzene” is a type of fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to modify the biological activity of drug molecules .
Intermediate in Synthetic Preparation
This compound can serve as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . Cross-coupling reactions are a common method used in organic chemistry to create new carbon-carbon bonds, which is a crucial step in the synthesis of many pharmaceutical drugs .
Preparation of Fluorobenzene Derivatives
“5-Bromo-1-fluoro-2,3-dimethoxybenzene” can be used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride . These fluorobenzene derivatives can have various applications in medicinal chemistry .
Synthesis of Anti-cancer Drugs
One of the potential applications of “5-Bromo-1-fluoro-2,3-dimethoxybenzene” is in the synthesis of anti-cancer drugs . For instance, it can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride, which can be used as an anti-cancer drug .
Synthesis of Nitrobenzene Derivatives
This compound can also be used to synthesize 1-bromo-3,5-dimethoxy-2-nitrobenzene via a nitration reaction . Nitrobenzene derivatives have a wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and agrochemicals .
Safety and Hazards
The safety data sheet for “5-Bromo-1-fluoro-2,3-dimethoxybenzene” suggests avoiding ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-fluoro-2,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . The removal of a proton from this intermediate leads to the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution process .
properties
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFHIYSRQFHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-fluoro-2,3-dimethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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